Cas no 364042-39-7 (Dibutyl 4-aminophthalate)

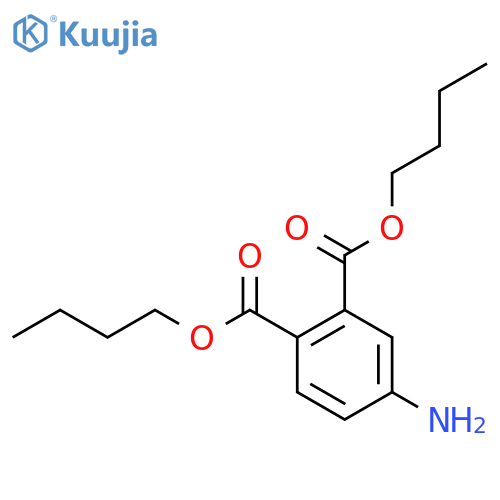

Dibutyl 4-aminophthalate structure

商品名:Dibutyl 4-aminophthalate

CAS番号:364042-39-7

MF:C16H23NO4

メガワット:293.35812497139

MDL:MFCD28385179

CID:4713555

Dibutyl 4-aminophthalate 化学的及び物理的性質

名前と識別子

-

- dibutyl 4-aminophthalate

- DQAHYYUCJWXJIK-UHFFFAOYSA-N

- di-n-butyl 4-aminophthalate

- dibutyl 4-aminobenzene-1,2-dicarboxylate

- 1,2-Benzenedicarboxylic acid, 4-amino-, dibutyl ester

- Dibutyl 4-aminophthalate

-

- MDL: MFCD28385179

- インチ: 1S/C16H23NO4/c1-3-5-9-20-15(18)13-8-7-12(17)11-14(13)16(19)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3

- InChIKey: DQAHYYUCJWXJIK-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=C(C=CC=1C(=O)OCCCC)N)=O)CCCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 10

- 複雑さ: 332

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 78.6

Dibutyl 4-aminophthalate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0990750-5g |

dibutyl 4-aminophthalate |

364042-39-7 | 95% | 5g |

$1890 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0990750-5g |

dibutyl 4-aminophthalate |

364042-39-7 | 95% | 5g |

$1890 | 2025-02-25 | |

| eNovation Chemicals LLC | Y0990750-5g |

dibutyl 4-aminophthalate |

364042-39-7 | 95% | 5g |

$1890 | 2025-02-24 |

Dibutyl 4-aminophthalate 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

364042-39-7 (Dibutyl 4-aminophthalate) 関連製品

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬